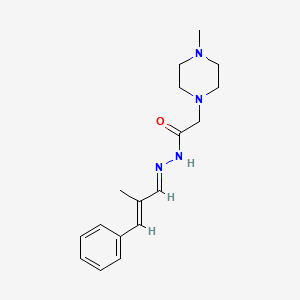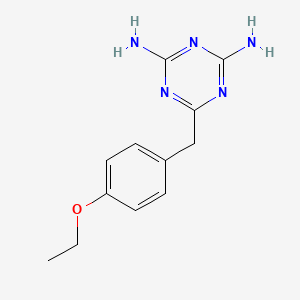
6-(4-ethoxybenzyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl compounds and triazines are both important classes of organic compounds. Benzyl compounds often have a phenyl ring (a ring of 6 carbon atoms) attached to a CH2 group, while triazines are a type of nitrogen-containing heterocycle with three nitrogen atoms and three carbon atoms in a six-membered ring . The ethoxy group (–O–CH2CH3) is a common functional group in organic chemistry, often used as a protecting group for alcohols .
Synthesis Analysis
The synthesis of benzyl and triazine compounds can involve various chemical reactions, including nucleophilic substitution, condensation, and cyclization . The specific synthesis route would depend on the exact structure of the target compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound like “6-(4-ethoxybenzyl)-1,3,5-triazine-2,4-diamine” would likely involve a triazine ring with a benzyl group and two amine groups attached. The ethoxy group would be on the benzyl ring . The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Benzyl and triazine compounds can participate in a variety of chemical reactions. For example, the amine groups might be involved in acid-base reactions, while the benzyl group could undergo electrophilic aromatic substitution . The specific reactions would depend on the conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “6-(4-ethoxybenzyl)-1,3,5-triazine-2,4-diamine” would depend on its exact structure. These properties could include solubility, melting point, boiling point, and reactivity .科学的研究の応用
Applications in Supramolecular Chemistry and Polymer Science
Triazine derivatives have shown promising applications in supramolecular chemistry, particularly in the formation of supramolecular polymers. Their ability to form hydrogen bonds and/or complex with metals enables the creation of extended supramolecular structures with interesting fluorescence properties, which can be utilized in materials science and nanotechnology (Moral et al., 2010). Furthermore, triazine-based diamines have been employed in the synthesis of polyimides, demonstrating improved solubility, electrochemical behavior, and thermal stability, indicative of their potential in the development of solution-processable polymeric materials with applications in electronics and coating industries (Li et al., 2017).
Contributions to Synthetic Chemistry
Triazine derivatives have been extensively utilized in synthetic chemistry for the development of new compounds with potential biological activities. For instance, triazine-Schiff base conjugates have been synthesized and evaluated for their antimycobacterial activities, showcasing the potential of triazine cores in the design of new antimicrobial agents (Avupati et al., 2013). Additionally, novel triazine derivatives have been explored as inhibitors targeting specific enzyme activities, further highlighting their importance in medicinal chemistry and drug design efforts (El Massry et al., 2012).
Role in Material Science and Corrosion Inhibition
Triazine derivatives have also found applications in material science, particularly as corrosion inhibitors for metals. The incorporation of electron-donating functional groups into triazine derivatives enhances their performance as corrosion inhibitors, providing protective coatings for metals in aggressive environments (Singh et al., 2018). This application is crucial for extending the lifespan of metal structures and components in various industrial sectors.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-[(4-ethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-2-18-9-5-3-8(4-6-9)7-10-15-11(13)17-12(14)16-10/h3-6H,2,7H2,1H3,(H4,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDAGJPZMQQGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxybenzyl)-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

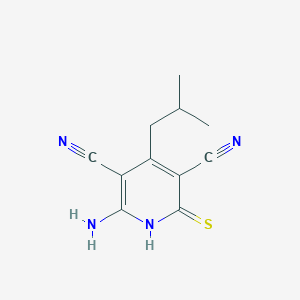
![3-[1-(2-methoxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565989.png)
![7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)
![2-[(3',5'-difluoro-2'-methoxybiphenyl-2-yl)oxy]propanamide](/img/structure/B5566007.png)
![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5566018.png)
![4-{[(4-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5566019.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5566044.png)
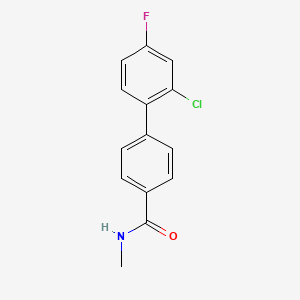
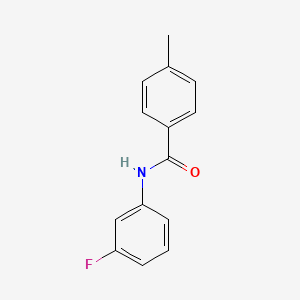
![2-amino-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5566069.png)
